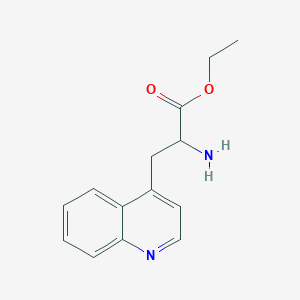

Ethyl 2-amino-3-(quinolin-4-YL)propanoate

Description

The Quinoline (B57606) Moiety as a Privileged Scaffold in Medicinal and Organic Chemistry Research

The quinoline ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal and organic chemistry. nih.govnih.govnih.govopenochem.org This designation, first introduced by Evans in 1988, refers to molecular frameworks that can serve as ligands for multiple, diverse biological targets, often with high affinity. nih.govopenochem.org The versatility of the quinoline moiety has made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases. nih.govrsc.orgorientjchem.org

Quinoline derivatives exhibit a remarkable range of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, antifungal, and antiviral properties. nih.govrsc.orgontosight.ai The success of this scaffold is exemplified by a number of marketed drugs. nih.govnih.gov For instance, quinine (B1679958) and chloroquine (B1663885) have been pivotal in the treatment of malaria, while fluoroquinolones like ciprofloxacin (B1669076) are potent antibacterial agents. rsc.org In oncology, compounds such as topotecan (B1662842) and camptothecin, which contain a quinoline core, function as anticancer agents. rsc.org The structural rigidity of the quinoline system, combined with its amenability to chemical modification at various positions, allows for the fine-tuning of its biological and pharmacokinetic properties, making it a highly attractive starting point for drug discovery and lead optimization. nih.govopenochem.org

Table 1: Examples of Biological Activities of Quinoline Derivatives

| Biological Activity | Examples of Quinoline-Based Compounds |

|---|---|

| Antimalarial | Quinine, Chloroquine, Mefloquine, Primaquine nih.govrsc.org |

| Anticancer | Camptothecin, Topotecan rsc.org |

| Antibacterial | Ciprofloxacin, Levofloxacin rsc.org |

| Anti-inflammatory | Reported for various synthetic derivatives nih.govontosight.ai |

| Antiviral | Reported for various synthetic derivatives nih.gov |

Significance of α-Amino Acid Ester Architectures in Bioactive Molecules and Synthetic Chemistry

α-Amino acid esters are derivatives of α-amino acids where the carboxylic acid group has been converted into an ester. This structural motif is of fundamental importance in both biochemistry and synthetic organic chemistry. As the building blocks of proteins and peptides, amino acids determine the structure and function of countless biological molecules. nih.gov Their ester derivatives serve as crucial intermediates and building blocks in the synthesis of these complex biopolymers, particularly in peptide synthesis where temporary protection of the carboxyl group is required. rsc.org

In synthetic chemistry, α-amino acid esters are valued as versatile precursors for a wide array of organic compounds. organic-chemistry.orgorganic-chemistry.org The presence of both an amino and an ester group provides two distinct points for chemical modification. libretexts.org They are key starting materials for the synthesis of unnatural α-amino acids, heterocyclic compounds, and other chiral molecules. researchgate.netacs.org Furthermore, metal complexes involving α-amino acid esters are significant in bioinorganic chemistry and are explored as catalysts for asymmetric synthesis, leveraging their inherent chirality. rsc.org The incorporation of α-amino acid ester frameworks into drug molecules can also enhance properties such as water solubility and bioavailability, as seen in the development of certain prodrugs and anesthetic agents. researchgate.netnih.gov

Research Trajectory of Ethyl 2-amino-3-(quinolin-4-YL)propanoate within Contemporary Chemical Investigations

The specific compound, this compound, combines the privileged quinoline scaffold with the versatile α-amino acid ester architecture. Research into this molecule and its substituted analogues has primarily focused on its synthesis and evaluation for potential biological activities.

A key synthetic route to this class of compounds involves the nucleophilic substitution of 4-chloroquinolines. mdpi.com In a documented procedure, substituted 4-chloroquinolines are reacted with diethyl sodiomethylmalonate, which upon heating yields the corresponding substituted ethyl 2-(quinolin-4-yl)propanoates. mdpi.comnih.gov While this specific reaction has been reported for various substituted quinolines, the parent, unsubstituted version of this compound has also been previously reported in the literature. mdpi.com

The primary research application investigated for these compounds has been their antimicrobial activity. mdpi.comnih.gov A notable study by Khan et al. (2013) synthesized a series of novel substituted ethyl 2-(quinolin-4-yl)propanoates and tested their efficacy against a panel of microorganisms. mdpi.com The findings revealed that many of these compounds exhibited potent antimicrobial effects, particularly against the bacterium Helicobacter pylori, a pathogen associated with various gastric conditions. mdpi.com This trajectory positions this compound and its derivatives as subjects of interest in the search for new anti-infective agents, leveraging the established antimicrobial potential of the quinoline core. mdpi.comnih.gov

Table 2: Antimicrobial Activity of Selected Substituted Ethyl 2-(quinolin-4-yl)propanoates

| Compound (Substitution on Quinoline Ring) | MIC (µg/mL) against H. pylori |

|---|---|

| 7-Chloro | 1.95 |

| 6-Bromo | 3.9 |

| 6-Methyl | 7.8 |

| 8-Methyl | 7.8 |

| 6,8-Dichloro | 0.97 |

| 6-Nitro | 15.6 |

Data sourced from Khan et al., Molecules 2013, 18(3), 3227-3240. mdpi.com

Structure

3D Structure

Properties

CAS No. |

603945-43-3 |

|---|---|

Molecular Formula |

C14H16N2O2 |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

ethyl 2-amino-3-quinolin-4-ylpropanoate |

InChI |

InChI=1S/C14H16N2O2/c1-2-18-14(17)12(15)9-10-7-8-16-13-6-4-3-5-11(10)13/h3-8,12H,2,9,15H2,1H3 |

InChI Key |

MZFIBIOLQOUWQP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=CC=NC2=CC=CC=C12)N |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Ethyl 2 Amino 3 Quinolin 4 Yl Propanoate and Its Structural Analogues

Classic and Evolving Synthesis Routes for the Quinoline (B57606) Core

The quinoline scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. nih.gov For the specific substitution pattern required for Ethyl 2-amino-3-(quinolin-4-YL)propanoate, classic reactions that build the ring system from acyclic precursors are particularly relevant.

Application of the Gould-Jacobs Reaction in Substituted 4-Hydroxyquinoline (B1666331) Precursor Formation

The Gould-Jacobs reaction is a well-established and effective method for preparing 4-hydroxyquinoline derivatives, which serve as key precursors for the target compound. wikipedia.orgmdpi.com This reaction sequence typically begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl 2-(ethoxymethylene)malonate. wikipedia.orgmdpi.com The resulting anilidomethylenemalonic ester intermediate then undergoes a thermally induced intramolecular cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgablelab.eu Subsequent hydrolysis and decarboxylation steps yield the desired 4-hydroxyquinoline. mdpi.comdrugfuture.com

Condensation: An aniline derivative reacts with diethyl ethoxymethylenemalonate, substituting the ethoxy group. wikipedia.org

Cyclization: The intermediate undergoes thermal cyclization, often in a high-boiling solvent like diphenyl ether, to form the quinolone ring system. mdpi.commdpi.com

Hydrolysis & Decarboxylation: The ester group at the 3-position is hydrolyzed to a carboxylic acid, which is then removed via decarboxylation to yield the 4-hydroxyquinoline precursor. wikipedia.orgmdpi.com

The regioselectivity of the cyclization step is an important consideration when using asymmetrically substituted anilines, as it can be influenced by both steric and electronic factors, potentially leading to a mixture of products. mdpi.com Microwave-assisted modifications of the Gould-Jacobs reaction have been explored to reduce reaction times and improve yields. ablelab.euresearchgate.net

| Step | Reactants | Key Transformation | Typical Conditions |

|---|---|---|---|

| 1. Condensation | Aniline, Diethyl ethoxymethylenemalonate | Formation of anilidomethylenemalonic ester | Initial heating |

| 2. Cyclization | Anilidomethylenemalonic ester intermediate | Formation of 4-hydroxy-3-carboalkoxyquinoline | High temperature (e.g., in diphenyl ether) |

| 3. Saponification | 4-hydroxy-3-carboalkoxyquinoline | Hydrolysis of the ester to a carboxylic acid | Base (e.g., Sodium hydroxide) |

| 4. Decarboxylation | 4-hydroxy-3-carboxyquinoline | Removal of CO2 to form 4-hydroxyquinoline | Heat |

Nucleophilic Aromatic Substitution Strategies on Halogenated Quinoline Intermediates

The 4-hydroxyquinoline obtained from the Gould-Jacobs reaction is a versatile intermediate that can be readily converted into a more reactive electrophile for subsequent C-C bond formation. A standard strategy involves converting the hydroxyl group into a better leaving group, typically a halogen. mdpi.comresearchgate.net

Treatment of 4-hydroxyquinolines with a halogenating agent like phosphorus oxychloride (POCl₃) effectively produces 4-chloroquinolines. mdpi.com The resulting 4-chloroquinoline (B167314) is highly susceptible to nucleophilic aromatic substitution (SNAr) at the 4-position. quimicaorganica.org The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the C4 position for nucleophilic attack. quimicaorganica.orglibretexts.org The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The stability of this intermediate is crucial for the reaction to proceed. quimicaorganica.org This strategy is widely employed due to the high reactivity of the 4-position in halogenated quinolines towards a variety of nucleophiles. quimicaorganica.orgyoutube.com

| Step | Reactant | Reagent | Product | Mechanism |

|---|---|---|---|---|

| Halogenation | 4-Hydroxyquinoline | Phosphorus oxychloride (POCl₃) | 4-Chloroquinoline | Conversion of hydroxyl to chloro group |

| SNAr | 4-Chloroquinoline | Nucleophile (e.g., carbanion) | 4-Substituted quinoline | Addition-Elimination |

Construction of the α-Amino Propanoate Side Chain

With the activated quinoline core in hand, the focus shifts to building the three-carbon α-amino propanoate side chain at the C4 position.

Elaboration from Diethyl Sodiomethylmalonate Derivatives

A direct method to install the carbon backbone of the side chain involves the reaction of a 4-chloroquinoline with a malonic ester derivative. Specifically, diethyl sodiomethylmalonate, a carbanion generated by treating diethyl methylmalonate with a base like sodium hydride, serves as an effective nucleophile. mdpi.com In a nucleophilic aromatic substitution reaction, this carbanion attacks the C4 position of the 4-chloroquinoline, displacing the chloride and forming diethyl 2-methyl-2-(quinolin-4-yl)malonate. mdpi.comnih.gov

This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF). mdpi.com The resulting malonate derivative contains the complete carbon skeleton required for the final product. A subsequent de-ethoxycarbonylation step, such as the Krapcho reaction, can then be used to remove one of the ester groups, yielding the desired propanoate structure, ethyl 2-(quinolin-4-yl)propanoate. mdpi.com

Introduction of the Amino Group: Amination and Imine Hydrolysis Pathways

Introducing the amino group at the α-position (C2) of the propanoate side chain is a critical transformation. While the direct synthesis of this compound is not extensively detailed, established methodologies for the synthesis of α-amino acids can be applied.

One plausible route is a variation of the amidomalonate synthesis . libretexts.org This would involve using diethyl acetamidomalonate as the nucleophile to react with a 4-(halomethyl)quinoline intermediate. After alkylation, hydrolysis of the malonic ester and the acetamido group, followed by decarboxylation, would yield the desired α-amino acid structure. libretexts.org

Alternatively, a route involving an α-keto ester intermediate could be employed. The ethyl 2-(quinolin-4-yl)propanoate could be oxidized to ethyl 2-oxo-3-(quinolin-4-yl)propanoate. This α-keto ester can then undergo reductive amination . libretexts.orgnih.gov In this process, the keto ester reacts with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the corresponding α-amino ester. masterorganicchemistry.com The hydrolysis of the imine is a key mechanistic step in the reverse reaction but is central to the equilibrium that allows for reduction to the amine. chemistrysteps.com Biocatalytic methods using imine reductases (IREDs) have emerged as powerful tools for this transformation, offering high enantioselectivity. nih.gov

Stereoselective Approaches to Enantiomerically Enriched this compound (Theoretical and Analogous Examples)

Achieving stereocontrol in the synthesis of α-amino acids is of paramount importance. For this compound, several theoretical and analogous stereoselective approaches can be considered.

Biocatalysis: As mentioned, the use of imine reductases (IREDs) or other aminating enzymes in the reductive amination of a corresponding α-keto ester precursor represents a state-of-the-art approach. nih.gov These enzymes can selectively produce either the (R)- or (S)-enantiomer of the α-amino ester with high conversion and excellent enantiomeric excess under mild reaction conditions. nih.gov

Chiral Auxiliary-Based Synthesis: A classic strategy would involve attaching a chiral auxiliary to a synthetic intermediate. For instance, a quinoline-containing carboxylic acid could be coupled to a chiral auxiliary. Subsequent diastereoselective α-amination or alkylation, followed by removal of the auxiliary, would yield the enantiomerically enriched product.

Asymmetric Catalysis: The development of chiral catalysts for the asymmetric hydrogenation of enamides or dehydroamino acid precursors is a well-established field. A synthetic route could be designed to generate an enamide intermediate, which could then be hydrogenated using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) to install the desired stereocenter. The aza-Diels–Alder (Povarov) reaction has also been used to create quinoline-based unnatural amino acid building blocks, offering another potential avenue for asymmetric synthesis. semanticscholar.org

These approaches, while not explicitly reported for the title compound, draw from robust and predictable methodologies in modern asymmetric synthesis and provide a clear roadmap for obtaining enantiomerically pure this compound.

Reaction Mechanism Elucidation and Mechanistic Insights (e.g., Krapcho Decarboxylation in Propanoate Formation)

The formation of the propanoate structure in compounds like this compound can be understood through key reaction mechanisms, including the notable Krapcho decarboxylation. This reaction is particularly relevant for the decarboxylation of esters that possess an electron-withdrawing group in the beta position. wikipedia.org

The Krapcho decarboxylation is typically carried out in a dipolar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), often at elevated temperatures. wikipedia.org The presence of salts like sodium chloride or lithium chloride can significantly accelerate the reaction. wikipedia.orgchem-station.com The mechanism is believed to proceed via a nucleophilic attack of a halide anion on the alkyl group of the ester in an SN2 fashion. youtube.com This is followed by decarboxylation to form an enolate intermediate, which is then protonated, often by residual water in the solvent, to yield the final product. youtube.com

For esters with a single substituent at the alpha-position, it is proposed that the anion attacks the carbonyl group, leading to the cleavage of the cyanoester. Subsequent hydrolysis results in the formation of carbon dioxide and an alcohol, while the carbanion intermediate is protonated. wikipedia.org The evolution of carbon dioxide gas helps to drive the reaction to completion according to Le Chatelier's principle. wikipedia.org

One of the key advantages of the Krapcho decarboxylation is its ability to selectively cleave one ester group in compounds like malonic esters, without affecting the other. wikipedia.org This avoids the harsher conditions of traditional methods that involve saponification followed by decarboxylation and re-esterification. wikipedia.org The reaction conditions are generally neutral, making it suitable for substrates that are sensitive to acids or bases. chem-station.comyoutube.com

The synthesis of quinoline-based amino acids can also be achieved through various other strategies, such as the Povarov reaction, which involves an aza-Diels–Alder approach to construct the quinoline core. semanticscholar.orgrsc.org

Optimization of Reaction Parameters and Scale-Up Considerations for Efficient Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogues necessitates a thorough optimization of reaction parameters and careful consideration of scale-up challenges. pharmafeatures.com This process is critical for ensuring the cost-effective, safe, and consistent manufacturing of the final product. pharmafeatures.com

Optimization of Reaction Parameters:

Key parameters that require optimization include temperature, pressure, catalyst concentration, and solvent selection. pharmafeatures.com In the context of quinoline synthesis, various catalytic systems and reaction conditions have been explored to improve yields and functional group tolerance. For instance, cobalt-catalyzed cyclization reactions have been shown to be effective for producing quinoline skeletons under mild conditions. mdpi.com

The choice of solvent is also a critical factor. While solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be effective at the lab scale, their use in large-scale production might be limited due to safety or environmental concerns. arborpharmchem.com Therefore, alternative, safer solvents are often sought during process development. arborpharmchem.com

The following table outlines key reaction parameters and their typical considerations for optimization:

| Parameter | Consideration for Optimization | Potential Impact on Synthesis |

|---|---|---|

| Temperature | Balancing reaction rate with the stability of reactants and products. | Higher temperatures can increase reaction rates but may also lead to side reactions or degradation. |

| Catalyst Loading | Minimizing catalyst usage while maintaining high conversion rates. | Reduces cost and simplifies purification, but insufficient catalyst can lead to incomplete reactions. |

| Solvent | Solubility of reactants, reaction temperature, and ease of removal. | Affects reaction kinetics, product purity, and overall process efficiency. |

| Reactant Concentration | Maximizing throughput without compromising reaction selectivity. | Higher concentrations can increase reaction rates but may also lead to increased side product formation. |

Scale-Up Considerations:

Scaling up a synthesis process is not merely about increasing the quantities of reactants. pharmafeatures.com Several critical factors must be addressed to ensure a successful transition from the laboratory to an industrial setting. pharmafeatures.comlabmanager.com

One of the primary challenges in scaling up is managing heat and mass transfer. pharmafeatures.com Exothermic reactions that are easily controlled in a small flask can pose significant safety risks in large reactors due to inefficient heat dissipation. pharmafeatures.com Inadequate mixing in large vessels can lead to temperature gradients and localized hotspots, resulting in inconsistent product quality and the formation of impurities. pharmafeatures.com

The physical properties of raw materials, such as particle size, can also have a significant impact on the reaction at a larger scale. arborpharmchem.com It is crucial to test industrial-grade raw materials in small trials before scaling up to eliminate potential variability. arborpharmchem.com

The following table summarizes key considerations for the scale-up of chemical syntheses:

| Consideration | Challenge | Mitigation Strategy |

|---|---|---|

| Heat Transfer | Inefficient dissipation of heat from exothermic reactions can lead to thermal runaways. pharmafeatures.com | Use of jacketed reactors, cooling coils, and careful control of addition rates. |

| Mass Transfer | Poor mixing can result in non-uniform reaction conditions and lower yields. pharmafeatures.com | Selection of appropriate agitators and reactor geometry; computational fluid dynamics (CFD) modeling. |

| Process Safety | Handling of hazardous materials and managing potential process deviations. labmanager.com | Conducting a thorough risk assessment and implementing robust safety protocols. arborpharmchem.com |

| Regulatory Compliance | Adherence to Good Manufacturing Practices (GMP) and other regulatory standards. iptsalipur.org | Comprehensive process validation and documentation. iptsalipur.org |

| Purity and Quality | Maintaining consistent product purity and quality across different batch sizes. pharmafeatures.com | Development of robust analytical methods and in-process controls. labmanager.com |

A thorough understanding of the reaction mechanism, combined with a systematic approach to process optimization and scale-up, is essential for the efficient and reliable production of this compound and related pharmaceutical intermediates. pharmafeatures.comlabmanager.com

Comprehensive Spectroscopic and Advanced Structural Characterization of Ethyl 2 Amino 3 Quinolin 4 Yl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

No experimental ¹H NMR data for Ethyl 2-amino-3-(quinolin-4-yl)propanoate has been found in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

No experimental ¹³C NMR data for this compound has been found in the searched literature.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Determination

No experimental 2D NMR data (COSY, HSQC, HMBC) for this compound has been found in the searched literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No experimental HRMS data for this compound has been found in the searched literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Analysis

No experimental GC-MS data, including fragmentation patterns, for this compound has been found in the searched literature.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are essential tools for elucidating the molecular structure and electronic properties of a compound. Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups by their characteristic vibrational frequencies, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, particularly those involving chromophores.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The specific frequencies of these vibrations are characteristic of the types of chemical bonds and functional groups present. For this compound, the spectrum would be expected to display a series of distinct absorption bands corresponding to the vibrations of its primary amine, ethyl ester, and quinoline (B57606) ring moieties.

Key expected vibrational modes include:

N-H Stretching: The primary amine (-NH₂) group should exhibit two characteristic stretching vibrations, an asymmetric and a symmetric stretch, typically appearing in the 3500-3300 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching from the quinoline ring is expected above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and propanoate backbone would appear just below 3000 cm⁻¹.

C=O Stretching: The ester carbonyl (C=O) group is a strong infrared absorber and is anticipated to produce a sharp, intense peak in the range of 1750-1730 cm⁻¹. For comparison, the related compound Ethyl 2-(7-fluoroquinolin-4-yl)propanoate shows a C=O stretch at 1731 cm⁻¹. mdpi.com

C=C and C=N Stretching: The quinoline ring contains aromatic C=C and C=N bonds, which would result in several absorption bands in the 1650-1450 cm⁻¹ region.

N-H Bending: The bending vibration (scissoring) of the primary amine group is expected around 1650-1580 cm⁻¹.

C-O Stretching: The ester C-O bonds will produce strong, characteristic stretching bands. The C-O stretch adjacent to the carbonyl group is typically found in the 1300-1200 cm⁻¹ region, while the O-C (alkyl) stretch appears around 1150-1050 cm⁻¹.

The following table summarizes the expected characteristic FT-IR absorption bands for the title compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |

| Quinoline Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Ethyl Propanoate | Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Ethyl Ester | C=O Stretch | 1750 - 1730 | Strong, Sharp |

| Quinoline Ring | C=C and C=N Stretch | 1650 - 1450 | Medium-Strong |

| Primary Amine | N-H Bend (Scissoring) | 1650 - 1580 | Medium |

| Ethyl Ester | C-O Stretch | 1300 - 1050 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The primary chromophore in this compound is the quinoline ring system. This extended aromatic system is expected to give rise to strong absorptions in the UV region.

The electronic spectrum of quinoline itself typically displays multiple absorption bands corresponding to π→π* transitions. The presence of substituents on the quinoline ring, such as the amino and ethyl propanoate groups, can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

π→π* Transitions: The quinoline ring system will exhibit characteristic high-energy π→π* transitions, likely appearing as strong absorption bands in the 200-350 nm range. The amino group (-NH₂), acting as an auxochrome, is expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) due to the donation of its lone pair of electrons into the aromatic π-system.

n→π* Transitions: Weaker n→π* transitions, involving the non-bonding electrons on the nitrogen atom of the quinoline ring and the oxygen atoms of the ester group, may also be observed, typically at longer wavelengths than the π→π* transitions.

A hypothetical UV-Vis analysis would likely reveal several absorption maxima characteristic of a substituted quinoline system, providing a fingerprint of its electronic structure.

Solid-State Structural Analysis: Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in the searched literature, an SC-XRD analysis would provide a wealth of detailed structural information.

Should a suitable single crystal be obtained, the analysis would reveal:

Molecular Confirmation and Configuration: The exact bond lengths, bond angles, and torsion angles of the molecule would be determined, confirming its covalent structure and revealing its preferred conformation in the solid state.

Stereochemistry: The analysis would unambiguously determine the stereochemistry at the chiral center (the α-carbon bearing the amino group).

Planarity of the Quinoline Ring: The degree of planarity of the fused aromatic ring system could be precisely measured. For instance, in the related structure of ethyl 2,4-dichloroquinoline-3-carboxylate, the quinoline group was found to be nearly planar. nih.gov

Crystal Packing and Intermolecular Interactions: The arrangement of molecules within the crystal lattice would be elucidated. This is crucial for understanding the intermolecular forces that stabilize the crystal structure. Key interactions would likely include hydrogen bonds formed between the primary amine (as a donor) and the ester carbonyl oxygen or the quinoline nitrogen (as acceptors) of neighboring molecules. These interactions dictate the supramolecular architecture of the compound in the solid state.

The resulting crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates for all non-hydrogen atoms, providing an unequivocal structural proof of the compound.

In Silico Investigations: Computational and Theoretical Studies of Ethyl 2 Amino 3 Quinolin 4 Yl Propanoate

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules like Ethyl 2-amino-3-(quinolin-4-yl)propanoate with high accuracy.

The first step in most quantum chemical studies is to determine the most stable three-dimensional structure of the molecule, known as its ground-state geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For quinoline (B57606) derivatives, calculations are often performed using the B3LYP functional with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. researchgate.netresearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. researchgate.net

Conformational analysis is also performed to identify the most stable conformer (the arrangement of atoms that has the lowest potential energy). By systematically rotating the flexible single bonds in the ethyl propanoate side chain, researchers can map the potential energy surface and identify the global minimum energy structure, which is the most likely conformation to be observed.

| Parameter | Description | Typical Calculated Value (Illustrative) |

| Bond Length | The distance between the nuclei of two bonded atoms. | C-C (aromatic): ~1.40 Å; C-N: ~1.38 Å; C=O: ~1.23 Å |

| Bond Angle | The angle formed between three connected atoms. | C-C-C (in quinoline): ~120°; O=C-O: ~125° |

| Dihedral Angle | The angle between two intersecting planes, used to define the molecule's 3D shape and conformation. | Defines the orientation of the side chain relative to the quinoline ring. |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ejournal.by The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ijcce.ac.ir

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. researchgate.netnih.gov These descriptors provide a quantitative framework for predicting how the molecule will behave in a chemical reaction. mdpi.com

| Descriptor | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a stable system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Electrophilicity (ω) | μ2 / 2η | Quantifies the ability of a molecule to accept electrons. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization and intramolecular interactions, such as hyperconjugation, which contribute significantly to molecular stability. researchgate.net The analysis calculates the stabilization energy (E(2)) associated with the charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. ijcce.ac.ir Larger E(2) values indicate stronger interactions. For this compound, key interactions would include charge transfers from the lone pairs of nitrogen and oxygen atoms to the antibonding orbitals of the quinoline ring system.

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N (Amine) | π* (C-C in Quinoline) | n → π | High |

| LP(2) O (Carbonyl) | π (C=O) | n → π | Moderate |

| π (C=C in Quinoline) | π (C=C in Quinoline) | π → π* | High |

LP denotes a lone pair orbital.

DFT methods are highly effective at predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. researchgate.net Comparing these predicted shifts with experimental spectra helps confirm the molecular structure. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. ijcce.ac.irmaterialsciencejournal.org This analysis helps to understand the electronic transitions occurring within the molecule, often involving HOMO-to-LUMO transitions. nih.gov

| Parameter | Computational Method | Predicted Value (Illustrative) | Typical Experimental Value |

| 1H Chemical Shift | DFT/GIAO | Aromatic H: 7.5-8.5 ppm; Amine H: ~5.0 ppm | Aromatic H: 7.4-8.6 ppm; Amine H: ~5.2 ppm |

| 13C Chemical Shift | DFT/GIAO | Aromatic C: 120-150 ppm; Carbonyl C: ~170 ppm | Aromatic C: 121-149 ppm; Carbonyl C: ~172 ppm |

| UV-Vis λmax | TD-DFT | ~280 nm, ~320 nm | ~275 nm, ~315 nm |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the reactive sites of a molecule. researchgate.net It illustrates the charge distribution on the molecular surface, predicting regions that are susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. nih.govchemrxiv.org The MEP surface is color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are the most likely sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are the most likely sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the carbonyl oxygen of the ester group, identifying them as electrophilic attack sites. researchgate.net Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction.

Molecular Docking Simulations for Putative Biological Target Interactions

Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. researchgate.netnih.gov This technique is crucial in drug discovery for identifying potential biological targets and elucidating the mechanism of action. semanticscholar.org

The simulation places the ligand in various orientations and conformations within the protein's binding site and calculates a "docking score" or "binding energy" for each pose. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. The analysis also reveals key intermolecular interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H of the amino group) and acceptors (like carbonyl oxygens on the protein).

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (e.g., the quinoline ring) and the protein.

Pi-Pi Stacking: An interaction between aromatic rings, such as the quinoline system and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the protein. semanticscholar.org

Quinoline derivatives have been studied as inhibitors for a variety of targets, including bacterial enzymes, kinases, and DNA. mdpi.comnih.gov Docking simulations for this compound could explore its potential to bind to such targets, providing hypotheses for its biological activity. researchgate.net

| Putative Target | Binding Energy (kcal/mol) | Key Interacting Residues | Dominant Interaction Type |

| Bacterial DNA Gyrase | -8.5 | Asp73, Gly77 | Hydrogen Bonding, Pi-Pi Stacking |

| Protein Kinase (e.g., EGFR) | -7.9 | Met769, Leu768 | Hydrogen Bonding, Hydrophobic |

| Human Alpha Thrombin | -7.0 | Gly216, Trp60D | Hydrogen Bonding, Hydrophobic |

Data are illustrative and represent typical results from docking simulations.

Molecular Dynamics (MD) Simulations for Ligand-Protein Binding Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides detailed, atomistic-level insights into the dynamic behavior of biomolecular systems, such as a ligand like this compound interacting with a protein target. nih.gov By simulating the interactions within a defined environment, MD can elucidate the stability of the ligand-protein complex and the conformational changes that occur during the binding process. mdpi.com

The primary goal of MD simulations in this context is to assess the stability of the docked complex. mdpi.com After an initial molecular docking study predicts the preferred binding pose of the ligand in the protein's active site, an MD simulation is run for a significant duration, typically in the nanosecond to microsecond range, to observe the system's evolution. nih.gov Key parameters are analyzed to determine the stability of the binding.

One of the most common metrics is the Root Mean Square Deviation (RMSD). The RMSD of the protein-ligand complex is calculated over the simulation trajectory to monitor structural changes from the initial docked pose. A stable, low-value RMSD plot that reaches a plateau suggests that the ligand remains securely bound within the protein's binding pocket and that the complex has reached equilibrium. mdpi.comnih.gov Conversely, a continuously increasing RMSD may indicate that the ligand is unstable and potentially dissociating from the binding site.

Another critical parameter is the Root Mean Square Fluctuation (RMSF), which is calculated for individual amino acid residues of the protein. RMSF analysis helps identify which parts of the protein remain stable and which are flexible during the simulation. nih.gov Significant fluctuations in the residues of the binding site could impact the stability of the ligand's interaction.

MD simulations also provide a detailed view of the conformational dynamics of both the ligand and the protein. nih.gov They can reveal how the ligand adjusts its conformation to achieve an optimal fit within the binding pocket and how the protein may undergo induced-fit changes upon ligand binding. unimi.it Furthermore, these simulations allow for the detailed analysis of specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and their persistence over the simulation time, which is crucial for understanding the binding affinity. nih.gov

| Parameter Analyzed | Information Gained | Indication of Stable Binding |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein-ligand complex from its initial pose over time. | The RMSD value converges to a stable, low plateau. |

| Root Mean Square Fluctuation (RMSF) | Measures the flexibility of individual amino acid residues in the protein. | Low fluctuations for residues in the binding pocket. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Key hydrogen bonds are maintained throughout the simulation. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value indicates the protein is not unfolding. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule accessible to the solvent. | Consistent SASA values suggest stable folding and conformation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. nih.gov For quinoline derivatives like this compound, QSAR models can be developed to predict their potential biological activities (e.g., antifungal, anticancer) based on a set of calculated molecular descriptors. nih.govresearchgate.netneliti.com

The theoretical framework of a QSAR study involves several key steps:

Data Set Selection : A diverse set of compounds with known biological activities is required. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. neliti.com

Descriptor Calculation : Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These can be classified into several categories, including constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors. researchgate.net For this compound, descriptors would quantify features like molecular weight, lipophilicity (cLogP), molar refractivity, dipole moment, and the energies of molecular orbitals (HOMO/LUMO). neliti.com

Variable Selection and Model Building : From a large pool of calculated descriptors, a subset that has the most significant correlation with the biological activity is selected. This is a crucial step to avoid overfitting and to create a robust model. Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), are then used to build the mathematical model that links the selected descriptors to the activity. nih.gov The general form of a QSAR model can be expressed as: Activity = f (molecular descriptors). wikipedia.org

Model Validation : The developed model must be rigorously validated to ensure its statistical significance and predictive ability. wikipedia.org Internal validation is often performed using techniques like leave-one-out cross-validation (q²). External validation is performed by using the model to predict the activities of the compounds in the test set, which were not used during model development. A high correlation between the predicted and observed activities indicates a reliable and predictive QSAR model. nih.gov

QSAR models serve as valuable predictive tools in drug discovery, allowing for the virtual screening of large compound libraries and the rational design of new molecules with potentially improved activity before their synthesis, thus saving time and resources. jocpr.comnih.gov

| Descriptor Type | Description | Examples |

|---|---|---|

| Constitutional (1D) | Describes the basic composition of a molecule without considering its geometry or connectivity. | Molecular Weight, Atom Count, Number of Rotatable Bonds |

| Topological (2D) | Describes the connectivity of atoms in a molecule. | Wiener Index, Randić Index, Kier & Hall Connectivity Indices |

| Geometrical (3D) | Describes the 3D arrangement of atoms in a molecule. | Molecular Surface Area, Molecular Volume, Radius of Gyration |

| Physicochemical | Relates to physicochemical properties of the molecule. | LogP (Lipophilicity), Molar Refractivity, Polarizability |

| Electronic | Describes the electronic properties of the molecule. | Dipole Moment, HOMO/LUMO Energies, Partial Charges |

Intermolecular Interaction Analysis: Hirshfeld Surface and Fingerprint Plots

Hirshfeld surface analysis is a modern and powerful graphical method used to visualize and quantify the various intermolecular interactions within a crystalline solid. nih.gov For a compound like this compound, this analysis provides invaluable information about how the molecules pack together in the crystal lattice, which is governed by a network of non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. mdpi.com

The Hirshfeld surface is a unique boundary defined for a molecule within a crystal, where the contribution of the electron density from that molecule is equal to the contribution from all other molecules in the crystal. nih.gov Various properties can be mapped onto this surface to highlight specific features of intermolecular interactions. A commonly used property is the normalized contact distance (dnorm), which is based on the distances from the surface to the nearest atom inside (di) and outside (de) the surface, as well as the van der Waals radii of the atoms. The dnorm surface is colored to visualize intermolecular contacts:

Red spots indicate close contacts that are shorter than the sum of the van der Waals radii, often corresponding to strong interactions like hydrogen bonds.

White areas represent contacts where the intermolecular distance is approximately equal to the van der Waals radii.

Blue regions signify contacts that are longer than the van der Waals radii.

By analyzing the fingerprint plot, one can determine the percentage contribution of specific atom-pair contacts (e.g., H···H, C···H, N···H, O···H) to the total Hirshfeld surface area. mdpi.comnih.gov This quantitative data is crucial for understanding the dominant forces that direct the crystal packing and influence the material's physical properties.

| Intermolecular Contact Type | Typical Appearance on Fingerprint Plot | Potential Significance in Crystal Packing |

|---|---|---|

| H···H | Large, diffuse region in the center of the plot. | Represents the largest contribution to the surface, indicating van der Waals forces. nih.gov |

| O···H / H···O | Distinct, sharp spikes at short di + de values. | Indicative of strong C-H···O or N-H···O hydrogen bonds. researchgate.net |

| N···H / H···N | Sharp spikes, similar to O···H contacts. | Represents N-H···N or C-H···N hydrogen bonds. researchgate.net |

| C···H / H···C | "Wing-like" features on the sides of the plot. | Represents weaker C-H···π interactions. |

| C···C | Often appears as a diagonal streak at larger di and de. | Can indicate π-π stacking interactions between aromatic rings. |

Mechanistic Biological Investigations and Structure Activity Relationship Sar Studies of Ethyl 2 Amino 3 Quinolin 4 Yl Propanoate in Vitro and Theoretical

Elucidation of Molecular Mechanisms in Biological Systems (In Vitro)

Ethyl 2-amino-3-(quinolin-4-YL)propanoate and its substituted analogues have demonstrated significant in vitro antimicrobial activity, particularly against the pathogenic bacterium Helicobacter pylori. mdpi.comsemanticscholar.org H. pylori is a class I carcinogen implicated in various gastric diseases, including peptic ulcers and gastric adenocarcinoma. semanticscholar.org The urgent need for new therapeutic agents is driven by high rates of treatment failure due to poor compliance and the emergence of antimicrobial resistance. mdpi.comsemanticscholar.org

In vitro studies reveal that a range of substituted ethyl 2-(quinolin-4-yl)propanoates exhibit potent inhibitory effects on H. pylori. mdpi.com The mechanism of action appears to involve disruption of bacterial cell integrity. Measurements of microbial growth show a decline in absorbance at higher concentrations of the compounds, which is indicative of cell lysis. mdpi.com Furthermore, the antibacterial action may also be linked to the inhibition of crucial enzymes necessary for the bacterium's survival in the acidic stomach environment. For instance, urease is a key enzyme for H. pylori colonization, and its inhibition is a known mechanism of anti-H. pylori agents. nih.govmdpi.com While direct inhibition by this specific propanoate has not been detailed, it remains a plausible mechanism given the compound's structural class.

The table below summarizes the minimum inhibitory concentrations (MICs) of various substituted ethyl 2-(quinolin-4-yl)propanoates against a panel of microorganisms, highlighting their potent and somewhat selective activity against H. pylori.

Table 1: In Vitro Antimicrobial Activity (MIC, µg/mL) of Substituted Ethyl 2-(quinolin-4-yl)propanoates

| Compound (Substituent) | H. pylori | C. jejuni | S. aureus | E. coli | P. aeruginosa | C. albicans |

|---|---|---|---|---|---|---|

| Unsubstituted | 12.5 | 50 | >100 | >100 | >100 | >100 |

| 7-Chloro | 6.25 | 25 | 100 | >100 | >100 | >100 |

| 6-Methyl | 6.25 | 25 | >100 | >100 | >100 | >100 |

| 8-Methyl | 12.5 | 50 | >100 | >100 | >100 | >100 |

| 6-Methoxy | 6.25 | 50 | >100 | >100 | >100 | >100 |

| 8-Methoxy | 6.25 | 50 | >100 | >100 | >100 | >100 |

| 5,7-Dichloro | 3.12 | 12.5 | 50 | >100 | >100 | 100 |

| 6,8-Dichloro | 6.25 | 25 | 50 | >100 | >100 | 100 |

Data sourced from in vitro microbiological assays. mdpi.com

While direct enzymatic targets of this compound are not extensively characterized, the broader family of quinoline (B57606) derivatives is known to interact with a wide array of biological targets. nih.govbiointerfaceresearch.com This suggests potential mechanisms of action for the title compound.

Enzymes Acting on DNA : Recently, several quinoline-based analogues have been identified as potent inhibitors of enzymes that interact with DNA. biorxiv.orgnih.gov These include DNA methyltransferases, DNA and RNA polymerases, and base excision repair DNA glycosylases. biorxiv.org The proposed mechanism for some of these compounds involves intercalation into the DNA minor groove, which induces a conformational change in the enzyme and blocks its catalytic activity. nih.gov

Cyclooxygenase (COX) Inhibition : Quinoline derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. rjptonline.org Some novel quinoline-thiadiazole derivatives, for example, have shown the capacity to inhibit COX-1. rjptonline.org Given that H. pylori infection is associated with increased COX-2 expression, this pathway presents a plausible, albeit speculative, target. mdpi.comsemanticscholar.org

Monoamine Oxidase (MAO) Inhibition : Certain halogenated quinoline derivatives have been investigated as inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters. nih.gov Inhibition of these enzymes is a therapeutic strategy for Parkinson's disease. nih.gov

Heme Metabolism : In the context of antimalarial activity, a hallmark of many quinoline compounds like chloroquine (B1663885), the mechanism involves interfering with heme metabolism in the Plasmodium parasite. nih.govresearchgate.net This leads to the accumulation of toxic heme and parasite death. researchgate.net

These examples from analogous structures underscore the chemical versatility of the quinoline scaffold in targeting diverse and critical biological pathways.

The quinoline nucleus is a common feature in compounds designed for anticancer activity, suggesting that this compound could potentially modulate cellular processes such as cell proliferation and differentiation. biointerfaceresearch.com In vitro studies on analogous compounds provide insight into possible mechanisms. For instance, some quinoline derivatives have been shown to provoke a DNA damage response in cancer cells through p53 activation. biorxiv.org

The modulation of endothelial cell proliferation is a critical factor in angiogenesis, the formation of new blood vessels. nih.gov The behavior and growth of these cells can be influenced by various chemical agents. While direct studies on the title compound are lacking, the broad bioactivity of quinolines in cell-based assays suggests that effects on cell growth are a distinct possibility.

Systematic Structure-Activity Relationship (SAR) Analysis

The biological activity of ethyl 2-(quinolin-4-yl)propanoates is profoundly influenced by the nature and position of substituents on the quinoline ring. nih.gov SAR studies, particularly focusing on anti-H. pylori activity, have provided clear insights into the structural requirements for enhanced efficacy. mdpi.com

An analysis of the antimicrobial data reveals several key trends:

Halogenation : The introduction of chlorine atoms onto the quinoline ring generally enhances anti-H. pylori activity. A single chloro group at the 7-position (7-Chloro) improves activity compared to the unsubstituted compound. mdpi.com Dihalogenation, particularly the 5,7-dichloro substitution, results in the most potent analogue identified in the series, with a MIC of 3.12 µg/mL against H. pylori. mdpi.com

Methyl and Methoxy (B1213986) Groups : Small, electron-donating groups like methyl and methoxy at positions 6 and 8 also confer potent activity, often comparable to or better than the 7-chloro analogue. mdpi.com For example, the 6-Methyl, 6-Methoxy, and 8-Methoxy derivatives all exhibit a MIC of 6.25 µg/mL. mdpi.com

Positional Effects : The position of the substituent is critical. An 8-methyl group provides less activity than a 6-methyl group. mdpi.com In general, substitutions on the benzene (B151609) ring portion of the quinoline nucleus are crucial for biological efficacy.

These findings align with broader SAR studies on quinolones, which indicate that substitutions on the ring system are vital for modulating antibacterial potency and spectrum. nih.govresearchgate.net

Table 2: Structure-Activity Relationship of Quinoline Ring Substituents on Anti-H. pylori Activity

| Substituent(s) | Position(s) | MIC (µg/mL) vs. H. pylori | Biological Efficacy Trend |

|---|---|---|---|

| -H | - | 12.5 | Baseline Activity |

| -Cl | 7 | 6.25 | Enhanced Activity |

| -CH₃ | 6 | 6.25 | Enhanced Activity |

| -CH₃ | 8 | 12.5 | No Improvement |

| -OCH₃ | 6 | 6.25 | Enhanced Activity |

| -OCH₃ | 8 | 6.25 | Enhanced Activity |

| -Cl, -Cl | 5, 7 | 3.12 | Highest Activity |

| -Cl, -Cl | 6, 8 | 6.25 | Enhanced Activity |

Data reflects in vitro minimum inhibitory concentrations. mdpi.com

The propanoate side chain at the 4-position of the quinoline ring is a defining feature of this class of compounds. While SAR studies have largely concentrated on the quinoline core, the structure of this side chain is implicitly important for activity. mdpi.com

Systematic studies detailing modifications to the propanoate chain or the terminal ethyl ester group of this compound specifically are not widely available in the literature. However, general medicinal chemistry principles and data from related compound classes allow for theoretical postulations. For other quinoline-based agents, modifications to side chains are a common strategy to optimize activity and pharmacokinetic properties. biointerfaceresearch.comnih.gov For example, altering the length and composition of linkers and side chains in 4-aminoquinolines has been shown to affect antimalarial potency. biointerfaceresearch.com

It can be hypothesized that:

Chain Modification : Altering the length or branching of the propanoate chain would change the spatial relationship between the quinoline core and the amino/ester functionalities. This could impact how the molecule fits into a target binding site, potentially increasing or decreasing its inhibitory activity. Hydrolysis of the ester to the corresponding carboxylic acid would drastically increase polarity, which could be critical for interacting with certain biological targets, a feature seen in quinolone antibiotics.

Further synthetic and biological evaluation is required to systematically explore the SAR of this part of the molecule.

Stereochemical Aspects of Biological Activity

For related chiral compounds, it has been observed that biological activity is often highly dependent on the specific stereoisomer. For instance, in studies of other bioactive molecules, only specific isomers have demonstrated significant biological effects, suggesting that their uptake and interaction with targets are stereoselective processes. mdpi.com In the absence of direct research on this compound, it is hypothesized that its (R)- and (S)-enantiomers would likely display notable differences in their biological activities. Theoretical modeling could potentially shed light on the structural and stereochemical requirements for its interaction with biological targets. mdpi.com

Correlation between Computational Predictions and In Vitro Biological Findings

A direct correlation between computational predictions and in vitro biological findings for this compound has not been specifically reported in the reviewed literature. However, the general approach of using computational (in silico) methods to predict the pharmacological profiles of novel compounds is a common practice in drug discovery. mdpi.com These computational studies often precede and guide in vitro testing.

For various other novel heterocyclic compounds, researchers have successfully employed in silico analyses to predict potential biological activities, such as anticancer or antifungal properties, which are then verified through in vitro assays. mdpi.com This integrated approach, combining theoretical predictions with experimental validation, is crucial for understanding the mechanisms of action and for the rational design of more potent and selective analogs. While no specific studies performing this correlation for this compound were found, this remains a valuable and standard methodology in medicinal chemistry.

Future Research Directions and Translational Potential in Non Clinical Academic Contexts

Development as a Precursor for Novel Drug Candidates and Biological Probes

The chemical architecture of Ethyl 2-amino-3-(quinolin-4-yl)propanoate makes it an ideal precursor for synthesizing more complex molecules with potential therapeutic or diagnostic applications. The quinoline (B57606) ring system is a well-established pharmacophore found in numerous drugs, while the amino propanoate portion offers multiple sites for chemical modification.

Researchers have utilized similar quinoline propanoate structures as key intermediates in the synthesis of compounds with significant biological activity. For instance, substituted ethyl 2-(quinolin-4-yl)propanoates have been synthesized and shown to possess potent antimicrobial activity, particularly against Helicobacter pylori. mdpi.comnih.gov The synthetic route to these compounds often involves the initial construction of a 4-chloroquinoline (B167314), which is then reacted with a suitable nucleophile to introduce the propanoate side chain. mdpi.com This modular synthesis allows for the creation of a library of derivatives with varied substituents on the quinoline ring, enabling the exploration of structure-activity relationships (SAR).

Furthermore, the amino acid scaffold is fundamental to the development of radiolabeled biological probes for medical imaging techniques like Positron Emission Tomography (PET). Analogous amino acid derivatives, such as those incorporating a triazole ring, have been synthesized and radiolabeled with isotopes like Fluorine-18. nih.gov These probes are designed to be taken up by specific cellular transporters, such as amino acid transporters that are often overexpressed in tumor cells, allowing for the visualization of diseases like brain cancer. nih.gov Following this precedent, this compound could serve as a precursor for novel PET tracers, where the quinoline moiety could modulate the probe's binding affinity and pharmacokinetic properties.

Strategies for Further Molecular Diversification and Lead Optimization

Lead optimization is a critical process in drug discovery that involves iteratively modifying a promising compound (a "lead") to enhance its efficacy, selectivity, and pharmacokinetic properties. vichemchemie.com this compound is an excellent candidate for such optimization efforts due to its chemically tractable structure.

Strategies for molecular diversification can be systematically applied to different parts of the molecule:

The Quinoline Core: The aromatic rings of the quinoline system can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) to modulate electronic properties, lipophilicity, and steric profile. This can influence the compound's binding to a biological target and its metabolic stability. For example, in the development of antiviral quinoline analogues, substitution at the 6-position of the quinoline core was a key optimization strategy to improve interaction with the viral VP1 protein pocket. nih.gov

The Amino Group: The primary amine provides a handle for acylation, alkylation, or sulfonylation, allowing for the introduction of diverse side chains. These modifications can alter the compound's solubility, hydrogen bonding capacity, and interaction with target proteins.

The Ethyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. This approach was effectively used to optimize quinoline derivatives as antivirals, where it was found that replacing an ester group with a substituted oxadiazole group led to a significant increase in potency. nih.gov

Computational methods, including in silico ADME (Absorption, Distribution, Metabolism, and Excretion) filters and docking studies, are increasingly used to guide lead optimization by pre-filtering compounds to be synthesized and predicting their interaction with biological targets. vichemchemie.comresearchgate.net This approach helps to prioritize the synthesis of derivatives with the most promising drug-like properties.

| Molecular Moiety | Diversification Strategy | Potential Impact | Example from Quinoline Derivatives |

| Quinoline Ring | Introduction of various substituents (e.g., -Cl, -CF₃, -CH₃, -OCH₃) at different positions. | Modulate binding affinity, lipophilicity, metabolic stability. | Optimization of 6-position substituents improved anti-EV-D68 activity. nih.gov |

| Amino Group (-NH₂) | Acylation, alkylation, sulfonylation to introduce new side chains. | Alter solubility, hydrogen bonding, and target interactions. | Creation of asymmetrical pyridinium/quinolinium compounds for cancer therapy. nih.gov |

| Ester Group (-COOEt) | Hydrolysis to carboxylic acid followed by amide coupling; replacement with bioisosteres. | Enhance potency, modify pharmacokinetics, introduce new interaction points. | Replacing an ester with an oxadiazole group increased antiviral potency tenfold. nih.gov |

Exploration of New Biological Targets and Pathways (Beyond Initial Findings)

While initial studies on derivatives of this compound have focused on antimicrobial activity mdpi.comnih.gov, the structural motif is prevalent in compounds active against a wide range of diseases. Future research can leverage this scaffold to explore novel biological targets and therapeutic areas.

In silico target identification methods have become powerful tools for hypothesizing the molecular targets of small molecules. nih.gov By comparing the structure of a compound against databases of known ligands and their targets, potential protein partners can be identified for further experimental validation. For a series of 2-aryl-quinoline-4-carboxylic acid derivatives, this approach identified N-myristoyltransferase (NMT) in Leishmania major as a putative target, suggesting a potential application in treating leishmaniasis. nih.gov

The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a diverse array of biological targets. This versatility has been demonstrated in the development of quinoline derivatives as:

Antiviral agents: Inhibiting the VP1 protein of Enterovirus D68. nih.gov

Anticancer agents: Targeting enzymes like Choline (B1196258) Kinase α1, which is involved in the aberrant choline metabolism of cancer cells. nih.gov

Kinase inhibitors: Targeting Apoptosis signal-regulated kinase 1 (ASK1) for treating inflammatory diseases. researchgate.net

Given these precedents, derivatives of this compound could be screened against various target classes, such as kinases, proteases, and G-protein coupled receptors, to uncover novel biological activities and therapeutic applications.

| Therapeutic Area | Potential Biological Target Class | Example Target in Quinoline Research |

| Infectious Disease | Enzymes essential for pathogen survival | N-myristoyltransferase (NMT) in Leishmania. nih.gov |

| Oncology | Kinases, enzymes in metabolic pathways | Choline Kinase α1 (ChoKα1). nih.gov |

| Inflammatory Disease | Kinases in signaling pathways | Apoptosis signal-regulated kinase 1 (ASK1). researchgate.net |

| Virology | Viral structural proteins or enzymes | Viral Protein 1 (VP1) of Enterovirus D68. nih.gov |

Advanced Methodological Development for Synthesis and Characterization

The advancement of synthetic methodologies is crucial for efficiently producing this compound and its derivatives for further study. The reported synthesis involves a multi-step process beginning with the Gould-Jacobs reaction to form a 4-hydroxyquinoline (B1666331), followed by chlorination and subsequent nucleophilic substitution with diethyl sodiomethylmalonate. mdpi.com While effective, this route can be refined to improve yields, reduce reaction times, and enhance substrate scope.

Future methodological developments could focus on:

Catalytic C-H Activation: Direct functionalization of the quinoline C-H bonds would provide a more atom-economical route to substituted derivatives, bypassing the need for pre-functionalized starting materials.

Asymmetric Synthesis: The α-carbon of the propanoate chain is a stereocenter. Developing stereoselective synthetic methods would allow for the preparation of individual enantiomers, which is critical as different enantiomers of a drug often have distinct biological activities and toxicological profiles.

Flow Chemistry: Utilizing continuous flow reactors could improve the safety, scalability, and efficiency of the synthesis, particularly for reactions that are exothermic or require precise control of reaction parameters.

For characterization, standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for confirming the structure and purity of synthesized compounds. nih.govresearchgate.netresearchgate.net Advanced techniques can provide deeper insights. For instance, high-resolution mass spectrometry can confirm elemental composition, while 2D NMR techniques (like COSY, HSQC, and HMBC) are indispensable for unambiguously assigning the structure of complex derivatives. X-ray crystallography provides definitive proof of stereochemistry and detailed information about the three-dimensional conformation of the molecule in the solid state. researchgate.netresearchgate.net

Q & A

Q. Basic Research Focus

- Reactivity : The quinoline ring’s electron-withdrawing nature reduces nucleophilicity at the amino group compared to pyridine analogs, necessitating stronger bases (e.g., NaH) for alkylation .

- Biological Activity : Quinoline derivatives exhibit enhanced antagonistic activity against integrins (e.g., LFA-1) due to extended π-conjugation, unlike pyrazole analogs, which show preferential kinase inhibition .

What analytical techniques validate the purity and identity of this compound?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.